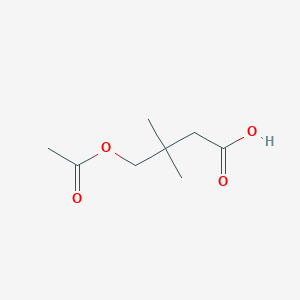

4-(Acetyloxy)-3,3-dimethylbutanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “4-(Acetyloxy)-3,3-dimethylbutanoic acid” is a complex organic molecule. The acetoxy group (abbr. AcO or OAc; IUPAC name: acetyloxy), is a functional group with the formula −OCOCH3 and the structure −O−C(=O)−CH3 . It differs from the acetyl group ( −C(=O)−CH3) by the presence of an additional oxygen atom .

Aplicaciones Científicas De Investigación

Advanced Oxidation Processes

Acetyloxyl radicals, produced through the activation of peracetic acid by cobalt ions, have been identified as potent agents in the degradation of aromatic organic compounds. This study highlights the efficiency of acetyloxyl radicals over hydroxyl radicals in pollutant degradation, emphasizing their significance in environmental science and technology. The research demonstrated the reaction rates of peracetic acid with Co(II) and Co(III), revealing the acetyloxyl radical as the key reactive species for compound degradation. This finding is pivotal for developing peracetic acid-based advanced oxidation processes (AOPs) for environmental remediation (Kim et al., 2020).

Radiolysis of Poly(Acrylic Acid) Model

Another study explored the radiolytic degradation of 2,4-Dimethylglutaric acid, serving as a model for poly(acrylic acid), revealing insights into the formation of acetylacetone as a degradation product. This research contributes to our understanding of the radiolysis process and the potential formation of valuable compounds through degradation, offering implications for materials science and the analysis of polymer stability under radiation (Ulański et al., 1996).

Oligomerization of Aqueous Pyruvic Acid

In a study focused on the photoinduced oligomerization of pyruvic acid, a compound structurally related to 4-(Acetyloxy)-3,3-dimethylbutanoic acid, researchers discovered the formation of multifunctional compounds through a bimolecular reaction. This research offers insights into the pathways of organic compound transformation under solar irradiation, which has implications for atmospheric chemistry and the understanding of aerosol formation (Guzman et al., 2006).

Cholesterol Synthesis Utilization

Research on the utilization of branched chain acids, akin to the structure of this compound, in cholesterol synthesis has revealed the metabolic pathways involved in steroid biosynthesis. This study provides valuable insights into the biochemical processes underpinning cholesterol production, contributing to our understanding of metabolic health and potential therapeutic targets (Bloch et al., 1954).

Safety and Hazards

The safety data sheet for a related compound, acetic acid, advises to use personal protective equipment, avoid breathing vapours, mist or gas, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and beware of vapours accumulating to form explosive concentrations .

Mecanismo De Acción

Target of Action

Similar compounds such as acetylsalicylic acid (aspirin) are known to target cyclooxygenase enzymes (cox-1 and cox-2) . These enzymes play a crucial role in the synthesis of prostaglandins and thromboxanes, which are involved in inflammation and blood clotting .

Mode of Action

Compounds with similar structures, such as aspirin, act by irreversibly inactivating the cox enzymes . This is achieved by acetylating a serine residue in the active site of the COX enzyme . This acetylation prevents the enzyme from producing pro-inflammatory prostaglandins and thromboxanes .

Biochemical Pathways

Related compounds like aspirin are known to affect the synthesis of prostaglandins and thromboxanes by inhibiting the cox enzymes . This results in reduced inflammation and blood clotting .

Pharmacokinetics

Similar compounds such as acetylsalicylic acid are known to be well absorbed in the gastrointestinal tract, widely distributed in the body, metabolized in the liver, and excreted in the urine .

Result of Action

Related compounds like aspirin are known to reduce inflammation and prevent blood clotting by inhibiting the production of prostaglandins and thromboxanes .

Action Environment

It is known that the ph, temperature, and presence of other substances can affect the stability and efficacy of similar compounds .

Propiedades

IUPAC Name |

4-acetyloxy-3,3-dimethylbutanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O4/c1-6(9)12-5-8(2,3)4-7(10)11/h4-5H2,1-3H3,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJGAZHUZJBNGGJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC(C)(C)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

881019-76-7 |

Source

|

| Record name | 4-(acetyloxy)-3,3-dimethylbutanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2-fluorophenyl)acetamide](/img/structure/B2873404.png)

![Methyl 4-({[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)benzoate](/img/structure/B2873405.png)

![2-(3-(2-chlorobenzyl)-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B2873406.png)

![1-[Benzyl(prop-2-yn-1-yl)amino]propan-2-ol](/img/structure/B2873409.png)

![N-(tert-butyl)-5-(3-chloro-4-methylphenyl)-2-(2-furyl)-6-methyl-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-6-carboxamide](/img/structure/B2873410.png)

![N1-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(2-methoxy-5-methylphenyl)oxalamide](/img/structure/B2873421.png)

![3-(2-Methoxyethyl)-2-methylsulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2873422.png)

![{1-[(2-Chlorophenyl)methyl]piperidin-4-yl}methanamine](/img/structure/B2873423.png)